2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid
Description
2-(2,4-Dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid (CAS: 2763976-92-5) is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at the 2- and 4-positions and an acetic acid moiety at the 5-position. It is supplied by Aladdin Biochemical Technology with ≥97% purity and requires storage at 2–8°C to maintain stability, likely due to the reactivity of its dichloro-substituted aromatic system . This compound is categorized as a research reagent, commonly used in pharmaceutical and biochemical studies, particularly in the synthesis of enzyme inhibitors or nucleotide analogs.
Properties
Molecular Formula |
C8H5Cl2N3O2 |
|---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2-(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-7-6-4(11-8(10)12-7)1-2-13(6)3-5(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
RXOFKIYAYRJWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1N=C(N=C2Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid typically involves multiple steps. One common method includes the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction proceeds through a series of steps involving cyclization, elimination, and hydrolysis under acidic conditions . Another approach involves microwave-assisted reactions, which offer a robust and efficient method for synthesizing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. For example, using active nickel as a catalyst and avoiding sodium hydride can result in a safer and more efficient synthesis process . The use of microwave-assisted techniques also provides a scalable and environmentally friendly approach for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like NaClO2 and TEMPO.
Reduction: Reduction reactions typically involve the use of reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace chlorine atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include NaClO2, TEMPO, NaBH4, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, leading to the death of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be classified based on variations in the heterocyclic core, substituents, or functional groups. Below is a detailed comparison with five related compounds, supported by data from diverse sources.
2-{2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic Acid
- CAS: Not explicitly listed (Enamine Ltd. catalog code: EN300-37152121).
- Key Differences : Replaces chlorine atoms with hydroxyl groups at the 2- and 4-positions.
- Implications : The dihydroxy substitution likely enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the dichloro derivative. However, the absence of electron-withdrawing groups (e.g., Cl) may reduce electrophilic reactivity, limiting its utility in nucleophilic aromatic substitution reactions .
2-[4-[5-(3-Chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic Acid
- CAS : C613411.
- Key Differences: Features an oxazolo[5,4-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine, with a 3-chlorophenoxy substituent and methyl groups on the benzene ring.
2-Oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid
- CAS : 727357-57-4.
- Key Differences : Replaces the pyrimidine ring with a pyridine moiety (pyrrolo[3,2-b]pyridine) and includes a ketone group instead of chlorine substituents.
[2-({4-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzamido}-4-methoxyphenyl)acetic Acid
- Key Differences: Contains a pyrrolo[2,3-d]pyrimidine core with an aminomethylbenzamido group and methoxy substitution.
- Implications : The benzamido side chain facilitates protein-ligand interactions, as evidenced by its binding to thymidylate synthase. This highlights how side-chain modifications in pyrrolopyrimidine derivatives can target specific enzymes .
2-[(4-Amino-3,5-Dichloro-6-Fluoropyridin-2-yl)Oxy]Acetic Acid
- Synonyms: Multiple, including ((4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetic acid.
- Key Differences : Replaces the pyrrolopyrimidine core with a pyridine ring, retaining dichloro and fluoro substituents.
- Implications : The pyridine-based structure with mixed halogen substituents may exhibit herbicidal or antimicrobial activity, diverging from the biochemical research applications of the target compound .
Comparative Data Table
Research Findings and Implications
- Reactivity : The dichloro substituents in the target compound enhance electrophilicity, making it suitable for cross-coupling reactions, whereas dihydroxy or oxazolo analogs prioritize solubility or receptor binding .
- Biological Activity : Pyrrolo[2,3-d]pyrimidine derivatives () demonstrate targeted enzyme inhibition, suggesting that structural analogs of the target compound could be optimized for specific therapeutic targets .
- Structural Trade-offs : Substituting the pyrrolopyrimidine core with pyridine or oxazole alters electronic properties and biological selectivity, as seen in the herbicidal activity of pyridine-based analogs .
Notes
- Data Gaps: Limited information on the biological activity of the target compound necessitates further studies to elucidate its mechanisms and applications.
- Contradictions : While some analogs prioritize stability (e.g., dichloro derivatives), others favor solubility (e.g., dihydroxy variants), highlighting context-dependent design strategies.
Biological Activity
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine class. Its structure features a fused pyrimidine and pyrrole ring system with dichlorination at positions 2 and 4, along with an acetic acid moiety that enhances its solubility and reactivity. This compound has garnered attention for its potential biological activities, particularly in cancer therapeutics.
- Molecular Formula : C8H5Cl2N3O2
- Molecular Weight : 246.05 g/mol
- CAS Number : 2763976-92-5
Research indicates that the biological activity of this compound is primarily linked to its ability to interact with DNA and RNA. Studies have shown that compounds in this class can act as DNA alkylators and groove binders , which may contribute to their antiproliferative effects against various cancer cell lines .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro tests against the NCI-60 Human Tumor Cell Line panel have demonstrated significant cytotoxicity. The compound exhibited strong activity against leukemia cells, with reductions in effective concentration (EC50) observed up to seven-fold compared to other compounds in the series .
- Mechanism Insights : The COMPARE algorithm analysis indicated a correlation with known DNA alkylators, suggesting that these compounds may disrupt DNA replication and transcription processes in cancer cells .
Comparative Activity
A comparison of various pyrrolo[3,2-d]pyrimidines reveals that this compound has enhanced biological activity due to its unique substitution pattern. The following table summarizes the biological activities of related compounds:
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.15 | DNA alkylation |
| 2-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-5-YL)acetic acid | 0.25 | RNA binding |
| 2-(5-Methylpyrrolo[3,2-d]pyrimidin-5-YL)acetic acid | 0.30 | DNA groove binding |
Case Studies
- Study on MDA-MB-231 Cells : A study published in PMC demonstrated that a related compound induced cell cycle arrest at the G2/M phase in breast cancer cells, indicating a potential mechanism for its antiproliferative action .
- NCI-60 Panel Analysis : Another investigation focused on the NCI-60 Human Tumor Cell Line panel revealed that modifications at the N5 position of the pyrrole ring significantly influenced the antiproliferative activity, underscoring the importance of structural variations in enhancing biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
